(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo[3,4-a]phthalazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate triazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with diverse functionalities.
Biology
Biologically, this compound has shown promise in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
- (E)-6-(2-(4-fluorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
- (E)-6-(2-(4-bromobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine
Uniqueness
What sets (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzylidene moiety, in particular, can enhance its interaction with certain biological targets, making it a more potent compound in various applications.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHIRLVTBLVPKI-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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